REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[C:6]([S:8]([CH3:11])(=[O:10])=[O:9])[CH:5]=[CH:4][C:3]=1[N:12]1[C:16]2=[N:17][CH:18]=[N:19][C:20]([O:21][CH:22]3[CH2:27][CH2:26][NH:25][CH2:24][CH2:23]3)=[C:15]2[CH:14]=[N:13]1.Cl[C:29]([O:31][CH:32]([CH3:34])[CH3:33])=[O:30]>CN(C=O)C>[CH:32]([O:31][C:29]([N:25]1[CH2:24][CH2:23][CH:22]([O:21][C:20]2[N:19]=[CH:18][N:17]=[C:16]3[N:12]([C:3]4[CH:4]=[CH:5][C:6]([S:8]([CH3:11])(=[O:9])=[O:10])=[CH:7][C:2]=4[F:1])[N:13]=[CH:14][C:15]=23)[CH2:27][CH2:26]1)=[O:30])([CH3:34])[CH3:33]
|
Name
|
1-(2-fluoro-4-methanesulfonyl-phenyl)-4-(piperidin-4-yloxy)-1H-pyrazolo[3,4-d]pyrimidine
|
Quantity
|
80 mg
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC(=C1)S(=O)(=O)C)N1N=CC=2C1=NC=NC2OC2CCNCC2
|
Name
|
triethylamine(200 μl)
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.22 mL
|
Type
|
reactant
|
Smiles
|
ClC(=O)OC(C)C
|
Name
|
amine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred 2 h under N2 at 0° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 50 mL round-bottom flask was placed
|
Type
|
DISSOLUTION
|
Details
|
to completely dissolve the solid material
|
Type
|
CUSTOM
|
Details
|
The reaction flask was immersed in an ice-bath
|
Type
|
CUSTOM
|
Details
|
by quenching with water
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was then concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
purified by preparative HPLC
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)OC(=O)N1CCC(CC1)OC1=C2C(=NC=N1)N(N=C2)C2=C(C=C(C=C2)S(=O)(=O)C)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |